molecular formula C10H7ClN2O2S B1352382 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 28921-30-4

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1352382
CAS No.: 28921-30-4
M. Wt: 254.69 g/mol
InChI Key: JAGXXLFWASGHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: is a derivative of barbituric acid, which is a versatile compound known for its wide range of biological activities. This compound is characterized by the presence of a p-chlorophenyl group and a thio group attached to the barbituric acid core. Barbituric acid derivatives have been extensively studied for their pharmacological properties, including sedative, hypnotic, and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of barbituric acid with p-chlorophenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or dioxane, with the addition of a base like triethanolamine to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its sedative, hypnotic, and anticonvulsant effects.

    Industry: Used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound also interacts with other molecular targets, including ion channels and enzymes, contributing to its anticonvulsant activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the p-chlorophenyl and thio groups, which enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and research .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGXXLFWASGHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183123
Record name Barbituric acid, 1-(p-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-30-4
Record name Barbituric acid, 1-(p-chlorophenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbituric acid, 1-(p-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.